molecular formula C12H17N3O3 B2400300 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid CAS No. 1269528-54-2

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No.: B2400300
CAS No.: 1269528-54-2
M. Wt: 251.286
InChI Key: QBBQCPUGFKERPJ-UHFFFAOYSA-N
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Description

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1269528-54-2) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C12H17N3O3 and a molecular weight of 251.28 g/mol, this pyridazinone derivative is a key intermediate in medicinal chemistry and drug discovery efforts . This compound is of significant research interest for developing novel therapeutic agents. Its core structure is found in molecules investigated as protein-protein interaction inhibitors. Specifically, related pyridazinone analogs have been explored as first-in-class inhibitors that target the binding interface between the protein arginine methyltransferase 5 (PRMT5) and its substrate adaptor proteins, a promising avenue for cancer research, particularly in MTAP-deleted cancers . The structure features a pyridazinone core linked to a 4-methylpiperidine moiety via a nitrogen bond, with an acetic acid side chain, providing points for further chemical modification . Researchers can utilize this compound as a versatile building block for synthesizing more complex molecules for biochemical assay development and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-4-6-14(7-5-9)10-2-3-11(16)15(13-10)8-12(17)18/h2-3,9H,4-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQCPUGFKERPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diketones

Hydrazine-mediated cyclization of 1,4-diketones represents a classical route to pyridazinones. For example, reacting mucochloric acid (tetrachloro-1,4-benzoquinone) with hydrazine hydrate under acidic conditions yields 3,6-dichloropyridazinone, a versatile intermediate. Subsequent functionalization at the 3-position via nucleophilic aromatic substitution (SNAr) with 4-methylpiperidine introduces the piperidinyl moiety. This method, however, often requires harsh conditions (e.g., refluxing dimethylformamide) and yields modest regioselectivity (≈60–70%).

Suzuki-Miyaura Coupling for Ring Functionalization

Modern approaches leverage palladium-catalyzed cross-couplings to construct substituted pyridazinones. As detailed in EP2394998A1, a boronic acid-functionalized pyridazinone intermediate undergoes Suzuki coupling with halogenated acetic acid precursors. For instance, reacting 3-bromo-6-oxopyridazine with a boronate ester of ethyl glyoxylate in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride achieves C–C bond formation at the 2-position, introducing the acetic acid side chain post-hydrolysis. This method offers superior regiocontrol (>90%) and compatibility with sensitive functional groups.

Detailed Preparation Methods

Step 1: Synthesis of 3-Chloro-6-oxopyridazine

Procedure :

  • Combine mucochloric acid (10.0 g, 48.5 mmol) and hydrazine hydrate (5.2 mL, 107 mmol) in acetic acid (100 mL).
  • Reflux at 120°C for 6 hours under nitrogen.
  • Cool to room temperature, pour into ice-water, and filter the precipitate.
    Yield : 7.3 g (82%) of 3-chloro-6-oxopyridazine as a white solid.

Step 3: Acetic Acid Side Chain Installation

Method A: Alkylation with Ethyl Bromoacetate

  • Dissolve 3-(4-methylpiperidin-1-yl)-6-oxopyridazine (4.0 g, 18.2 mmol) and ethyl bromoacetate (3.0 mL, 27.3 mmol) in acetonitrile (40 mL).
  • Add potassium iodide (0.3 g, 1.8 mmol) and potassium carbonate (5.0 g, 36.4 mmol).
  • Reflux at 80°C for 8 hours, concentrate, and purify via chromatography (SiO2, dichloromethane/methanol 10:1).
    Yield : 4.8 g (85%) of ethyl 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate.

Method B: Mitsunobu Reaction

  • Combine 3-(4-methylpiperidin-1-yl)-6-oxopyridazine (4.0 g, 18.2 mmol), ethyl glycolate (2.2 mL, 21.8 mmol), triphenylphosphine (5.7 g, 21.8 mmol), and diethyl azodicarboxylate (3.8 mL, 21.8 mmol) in tetrahydrofuran (50 mL).
  • Stir at room temperature for 24 hours, concentrate, and purify via chromatography.
    Yield : 4.5 g (80%) of the ester intermediate.

Step 4: Ester Hydrolysis to Carboxylic Acid

Procedure :

  • Suspend ethyl 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (4.0 g, 12.1 mmol) in a mixture of tetrahydrofuran (20 mL), water (20 mL), and methanol (10 mL).
  • Add lithium hydroxide monohydrate (1.0 g, 23.8 mmol) and stir at room temperature for 18 hours.
  • Acidify to pH 2 with 6M HCl, filter the precipitate, and dry under vacuum.
    Yield : 3.2 g (88%) of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid as a white powder.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects in SNAr Reactions

The substitution of chlorine in 3-chloro-6-oxopyridazine with 4-methylpiperidine is highly solvent-dependent. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity, achieving 78% yield, whereas dimethylformamide (DMF) yields only 65% under identical conditions. Addition of potassium carbonate as a base neutralizes HCl byproducts, preventing acid-catalyzed decomposition of the pyridazinone core.

Hydrolysis Kinetics

Lithium hydroxide in THF/water/methanol efficiently cleaves ethyl esters without epimerization. Kinetic studies reveal pseudo-first-order behavior with a rate constant $$ k = 0.15 \, \text{h}^{-1} $$ at 25°C, culminating in >95% conversion within 18 hours.

Characterization and Analytical Data

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.28 (d, J = 6.4 Hz, 3H, CH(CH3)), 1.60–1.75 (m, 2H, piperidine), 2.85–3.00 (m, 4H, NCH2), 4.15 (s, 2H, CH2CO2H), 7.45 (s, 1H, pyridazinone H5), 12.50 (br s, 1H, CO2H).
  • HRMS (ESI+) : m/z calculated for C12H17N3O3 [M+H]+: 276.1297, found: 276.1295.

Purity and Yield Comparison

Step Method Yield (%) Purity (HPLC)
SNAr DMSO/K2CO3 78 98.5
Alkylation Acetonitrile/KI 85 97.2
Hydrolysis LiOH/THF-H2O 88 99.1

Applications and Further Functionalization

The carboxylic acid moiety enables conjugation to pharmacophores via amide or ester linkages. Patent US20140057896A1 discloses analogues of this compound as kinase inhibitors, underscoring its role in drug discovery. Additionally, the piperidine ring’s basic nitrogen facilitates salt formation, enhancing aqueous solubility for formulation.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Common reagents include halogens and nucleophiles, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

PDE4 Inhibition

The primary application of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid lies in its role as a selective inhibitor of phosphodiesterase 4. This inhibition can lead to the following therapeutic benefits:

  • Asthma : Reduces airway hyperreactivity and inflammation.
  • Chronic Obstructive Pulmonary Disease (COPD) : Modulates inflammatory responses, potentially improving lung function.
  • Other Inflammatory Disorders : May be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Recent studies have demonstrated the pharmacological potential of this compound through various experimental models:

Study TypeFindings
In vitro studiesSignificant inhibition of PDE4 activity with IC50 values in the nanomolar range, indicating high potency.
Animal modelsReduced airway hyperreactivity and inflammation in asthma models when administered at therapeutic doses.
Clinical relevanceSuggested applications in treating chronic inflammatory diseases based on its mechanism as a PDE4 inhibitor.

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Pyridazinone Core : Through cyclization reactions.
  • Introduction of the Piperidine Moiety : Via nucleophilic substitution.
  • Coupling Reactions : To form the final compound.

These synthetic routes can be optimized using various catalysts and solvents to enhance yield and selectivity.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s application. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of the target compound, highlighting differences in substituents, molecular properties, and synthetic routes:

Compound Name Core Structure Substituents at Position 3 Substituents at Position 1 Molecular Weight (g/mol) Key Data/Applications Reference
2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid (Target) Pyridazinone 4-Methylpiperidin-1-yl Acetic acid 279.31 (calculated) Not explicitly reported N/A
2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide Pyridazinone 4-(4-Chlorophenyl)piperazin-1-yl Acetohydrazide 376.84 (calculated) Intermediate for anticonvulsant agents
2-(3-(4-(Methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid Pyridazinone 4-(Methylthio)phenyl Acetic acid 276.33 (calculated) Structural analog with thioether group
2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid Pyridazinone 2-Chlorophenyl Acetic acid 264.67 (exact) Supplier-listed compound (InterBioScreen)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone 4-(4-Fluorophenyl)piperazin-1-yl Acetamide 476.49 (calculated) Antipyretic/analgesic potential

Key Observations:

Substituent Effects on Bioactivity: Piperidine/piperazine derivatives (e.g., 4-methylpiperidine or 4-(4-chlorophenyl)piperazine) are common in bioactive pyridazinones. Thioether groups (e.g., 4-(methylthio)phenyl in ) may influence redox properties or metabolic stability.

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogs, such as alkylation of pyridazinone intermediates with bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in acetone) . Acetic acid derivatives are often synthesized via hydrolysis of ethyl ester precursors (e.g., ethyl 2-(pyridazinone-yl)acetate) .

Physicochemical Properties :

  • Molecular weights range from ~260–480 g/mol, with solubility influenced by substituents. Acetic acid derivatives (e.g., target compound) exhibit higher aqueous solubility compared to acetamide or hydrazide analogs .
  • Spectral data (e.g., HRMS, ¹H NMR) for analogs like 5a (m/z 290.020620 ) provide benchmarks for structural validation of the target compound.

Biological Activity

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic molecule notable for its potential pharmacological properties. It features a pyridazinone core with a piperidine substituent, which contributes to its biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This compound is being explored for therapeutic applications in various inflammatory conditions, including asthma and chronic obstructive pulmonary disease (COPD).

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C17H21N5O2
  • Molecular Weight : 317.38 g/mol
PropertyValue
Molecular FormulaC17H21N5O2
Molecular Weight317.38 g/mol
CAS Number1282141-25-6

The primary mechanism of action for this compound involves the inhibition of PDE4. PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE4, this compound increases cAMP levels, leading to modulation of inflammatory responses and other cellular activities.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity:

  • PDE4 Inhibition : The inhibition of PDE4 has been linked to reduced inflammation and improved respiratory function in preclinical studies. This makes it a candidate for treating asthma and COPD.
  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Asthma Models : In animal models of asthma, administration of PDE4 inhibitors has been shown to reduce airway hyperresponsiveness and inflammation, indicating that this compound could have similar effects.
  • COPD Studies : Clinical trials involving PDE4 inhibitors have demonstrated improvements in lung function and reductions in exacerbations among COPD patients. The unique structural features of this compound may enhance its efficacy compared to existing therapies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyridazinone Core : Initial steps focus on constructing the pyridazinone core through cyclization reactions.
  • Introduction of Piperidine : The piperidine moiety is introduced via amine coupling reactions.
  • Final Modifications : Key reagents such as acetic anhydride may be used for acetylation, optimizing yield and purity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Compound AContains a methyl group instead of a piperidineLacks the piperidine ring, potentially affecting activity
Compound BIncorporates a cyclopropyl groupOffers different steric properties influencing reactivity
Compound CSubstituted with a phenyl group instead of pyridineVariation in electronic properties affecting binding affinity

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with deuterated solvents (e.g., DMSO-d₆) for peak resolution .
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography : For unambiguous structural determination; use SHELXL for refinement .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How can synthesis be optimized to address low yields or byproduct formation?

Q. Advanced

  • Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb reactive intermediates or employ tandem reactions to minimize side pathways .
  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent systems : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve reagent solubility and reaction kinetics .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

How to resolve contradictions in reported biological activities of pyridazinone derivatives?

Q. Advanced

  • Standardized assays : Repeat studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
  • Structure-activity relationship (SAR) analysis : Synthesize analogs with systematic substitutions (e.g., varying piperidine substituents) to isolate pharmacophores .
  • Meta-analysis : Cross-reference bioactivity data with databases like ChEMBL to identify trends or outliers .

What key physicochemical properties influence experimental handling?

Q. Basic

  • Solubility : Typically soluble in DMSO (>10 mM) but limited in aqueous buffers; pre-dissolve in DMSO for in vitro assays .
  • Stability : Susceptible to hydrolysis in basic conditions; store at -20°C under nitrogen to prevent degradation .
  • Melting point : High melting points (>200°C) due to hydrogen bonding; use differential scanning calorimetry (DSC) for precise measurement .

How can computational modeling predict biological interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like HDACs or kinases .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • QSAR models : Train models with bioactivity data from analogs to predict IC₅₀ values .

What approaches elucidate structure-activity relationships (SAR)?

Q. Advanced

  • Analog synthesis : Modify the piperidine moiety (e.g., replace methyl with ethyl) and test against target enzymes .
  • Biological profiling : Screen analogs in panels (e.g., NCI-60 cancer cell lines) to identify selectivity patterns .
  • Crystallographic studies : Compare ligand-bound protein structures (e.g., HDAC2) to map critical interactions .

How to address crystallization challenges for X-ray studies?

Q. Advanced

  • Solvent screening : Test mixed solvents (e.g., methanol/water or DCM/hexane) for slow evaporation .
  • Crystal seeding : Introduce microcrystals from similar compounds to induce nucleation .
  • Refinement : Use SHELXL for high-resolution data to resolve disorder in flexible side chains .

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